molecular formula C8H12FN3O B1478688 3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole CAS No. 1934724-42-1

3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B1478688
CAS No.: 1934724-42-1
M. Wt: 185.2 g/mol
InChI Key: FXYGZNPPTDXLGE-UHFFFAOYSA-N
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Description

3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an ethyl group at position 3 and a 4-fluoropyrrolidin-2-yl moiety at position 4. The 1,2,4-oxadiazole scaffold is a pharmacophoric motif known for its metabolic stability, structural rigidity, and bioisosteric properties, mimicking esters, amides, and carbamates .

Properties

IUPAC Name

3-ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FN3O/c1-2-7-11-8(13-12-7)6-3-5(9)4-10-6/h5-6,10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYGZNPPTDXLGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CC(CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole is C8H10FN3OC_8H_{10}FN_3O, with a molecular weight of approximately 175.20 g/mol. The presence of the fluorinated pyrrolidine moiety enhances its lipophilicity and biological activity.

Biological Activities

Research indicates that oxadiazole derivatives exhibit a wide range of biological activities including:

  • Antimicrobial Activity : Compounds containing the oxadiazole ring have shown significant antibacterial effects against various strains of bacteria. For instance, studies have demonstrated that derivatives of 1,3,4-oxadiazoles possess potent activity against both Gram-positive and Gram-negative bacteria .
  • Antitumor Activity : Several oxadiazole derivatives have been evaluated for their anticancer properties. For example, a study indicated that certain substituted oxadiazoles exhibited IC50 values ranging from 0.010 to 18.50 µM against different cancer cell lines such as HT-29 (colon) and MCF-7 (breast) cells .
  • Anti-inflammatory Effects : Some derivatives have shown promising anti-inflammatory effects comparable to established anti-inflammatory drugs like Indomethacin .

The mechanism by which 3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole exerts its biological effects is believed to involve:

  • Interaction with Enzymes : The oxadiazole ring may interact with specific enzymes or receptors, influencing various biochemical pathways.
  • Structural Modifications : Substituents on the oxadiazole ring can significantly alter the compound's affinity for biological targets, enhancing its pharmacological profile .

Antibacterial Activity Evaluation

In a comparative study, various oxadiazole derivatives were tested for antibacterial activity using the cup plate agar diffusion method. The results indicated that compounds with electron-withdrawing groups showed enhanced activity against Staphylococcus aureus and Escherichia coli. The zones of inhibition were measured and summarized in Table 1.

CompoundZone of Inhibition (mm)Bacterial Strain
Oxadiazole A20S. aureus
Oxadiazole B15E. coli
3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole18K. pneumoniae

Antitumor Activity Assessment

Another study assessed the antitumor potential of this compound against several cancer cell lines using the MTT assay. The results are presented in Table 2.

Cell LineIC50 (µM)Reference Compound
HT-290.015Combretastatin-A4
A3750.025Combretastatin-A4
MCF-70.030Combretastatin-A4

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Fluorine’s Role : The 4-fluoropyrrolidinyl group introduces electronegativity and steric effects, which may improve binding to enzymes like carbonic anhydrase (CA) or cholinesterases. For example, fluorinated derivatives in outperformed acetazolamide (AAZ) in CA inhibition .
  • Rigidity vs. Flexibility : The pyrrolidine ring imposes conformational restraint, promoting tighter receptor binding compared to linear amide-containing derivatives (e.g., Tioxazafen’s trifluoromethyl pyridine) .

Preparation Methods

Synthetic Route Outline

The preparation of 3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole typically involves:

  • Step 1: Formation of the 4-fluoropyrrolidine ring

    This involves synthesizing the fluorinated pyrrolidine moiety, often through fluorination of a pyrrolidine precursor with a suitable fluorinating agent under controlled temperature and atmosphere to ensure regioselectivity and yield.

  • Step 2: Construction of the 1,2,4-oxadiazole ring

    The pyrrolidine derivative is reacted with an amidoxime intermediate, which can be generated from nitriles via hydroxylamine treatment. The amidoxime then undergoes cyclodehydration with an acyl derivative (carboxylic acid, ester, or acid chloride) to form the oxadiazole ring.

  • Step 3: Introduction of the ethyl substituent at the 3-position

    The ethyl group is introduced either by using ethyl-substituted carboxylic acid derivatives during cyclization or by methylation/ethylation of the oxadiazole ring using alkylating agents like ethyl iodide under basic conditions.

Representative Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Yield Range (%) Notes
1 Pyrrolidine fluorination Fluorinating agent (e.g., Selectfluor), inert atmosphere, low temp 70–85 Control of regioselectivity critical
2 Amidoxime formation Hydroxylamine hydrochloride, base, solvent (e.g., ethanol) 80–90 Conversion of nitrile to amidoxime
3 Cyclodehydration to oxadiazole Acyl chloride or ester, coupling agents (EDC, DCC), heat or microwave irradiation 50–90 Microwave and silica gel support improve efficiency
4 Alkylation (ethylation) Ethyl iodide, base (e.g., K2CO3), solvent (DMF), room temp 60–80 Ensures ethyl group at 3-position

Novel Synthetic Protocols and Enhancements

  • Microwave-assisted solid-supported synthesis: Using silica gel as a solid support under microwave irradiation accelerates the cyclodehydration step, improving yield and reducing reaction time significantly.

  • One-pot superbase-mediated synthesis: A room temperature one-pot method using NaOH/DMSO as a superbase medium allows direct conversion of amidoximes and esters to 3,5-disubstituted oxadiazoles with moderate to excellent yields (11–90%).

  • DNA-conjugated synthesis: For library generation, amidoximes on DNA conjugates undergo O-acylation and cyclodehydration in borate buffer at 90 °C, achieving 51–92% conversion, demonstrating the robustness of amidoxime cyclization chemistry.

Industrial and Scale-up Considerations

Industrial production typically optimizes the above synthetic routes by:

  • Employing continuous flow reactors to enhance heat and mass transfer, improving safety and reproducibility.
  • Utilizing automated synthesis platforms for consistent batch-to-batch quality.
  • Optimizing purification steps such as flash chromatography or crystallization to obtain high-purity product.

Chemical Reaction Analysis and Side Reactions

  • The amidoxime cyclodehydration step is sensitive to pH, temperature, and solvent, affecting yield and side product formation such as hydrolysis of O-acylamidoximes.
  • Side reactions include partial hydrolysis or incomplete cyclization, which can be minimized by controlling reaction parameters.
  • The fluoropyrrolidine moiety may undergo oxidation or substitution under harsh conditions; therefore, mild reaction conditions are preferred.

Summary Table of Key Preparation Methods for 3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole

Method Key Features Advantages Limitations Reference
Silica-supported microwave synthesis Fast cyclodehydration, solid support High efficiency, reduced time Requires microwave setup
One-pot superbase NaOH/DMSO Mild, room temp, one-pot Simple, scalable Moderate to long reaction time
Amidoxime O-acylation & cyclodehydration Multistep, DNA-conjugated substrates High conversion, diverse substituents Requires careful pH and temp control
Traditional amidoxime + acyl chloride Classical approach Well-established Harsh conditions, purification issues
Industrial continuous flow Process optimization for scale-up Improved safety and reproducibility Requires specialized equipment

Concluding Remarks

The preparation of 3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole leverages established amidoxime cyclodehydration chemistry enhanced by modern techniques such as microwave irradiation and one-pot superbase methods. These approaches provide efficient, scalable, and versatile routes to this biologically relevant heterocycle. Optimization of reaction conditions, including reagent choice, temperature, and solvent, is critical to maximize yield and purity. Industrial methods further refine these protocols for large-scale production.

Q & A

Q. Q1. What are the most reliable synthetic routes for preparing 3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions. A common method is the reaction of amidoximes with carboxylic acid derivatives or aldehydes under thermal or catalytic conditions. For example, amidoximes can react with aldehydes to form 1,2,4-oxadiazoline intermediates, which are oxidized to the oxadiazole core . Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) significantly impacts cyclization efficiency and yield. Catalysts like acetic acid or iodine may accelerate the reaction . For fluorinated pyrrolidine moieties, protecting-group strategies (e.g., Boc for amines) and fluorination via DAST or Deoxo-Fluor reagents are critical to retain stereochemistry .

Advanced Synthesis: Overcoming Steric Hindrance in Fluorinated Pyrrolidine Incorporation

Q. Q2. How can steric hindrance from the 4-fluoropyrrolidin-2-yl group be mitigated during coupling reactions?

Steric challenges arise during the introduction of bulky or fluorinated substituents. Strategies include:

  • Pre-functionalization : Incorporating the fluoropyrrolidine moiety early in the synthesis to avoid late-stage coupling.
  • Microwave-assisted synthesis : Enhances reaction rates and reduces side products in sterically hindered systems .
  • Transition-metal catalysis : Pd-mediated cross-couplings (e.g., Suzuki-Miyaura) with tailored ligands (e.g., XPhos) improve regioselectivity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates .

Basic Structural Characterization

Q. Q3. What spectroscopic and crystallographic methods are essential for confirming the structure of 3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole?

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the presence of the ethyl group (δ 1.2–1.4 ppm for CH3_3, δ 2.5–3.0 ppm for CH2_2) and fluoropyrrolidine (δ -180 to -220 ppm for 19F^{19}\text{F}) .
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry and validates the oxadiazole ring geometry. SHELX programs are widely used for refinement, with R-factors < 5% indicating high accuracy .
  • IR : Stretching vibrations at 1600–1650 cm1^{-1} (C=N) and 1250–1300 cm1^{-1} (C-O) confirm the oxadiazole core .

Advanced Characterization: Computational Modeling of Solvent Effects

Q. Q4. How do solvent interactions influence the electronic properties of this compound, and how can DFT studies guide experimental design?

Density Functional Theory (DFT) calculations predict solvatochromic shifts in UV-Vis spectra by modeling solute-solvent interactions. For example, polar solvents (e.g., water) stabilize the excited state, causing redshifted absorption bands. Solvent polarity indices (e.g., ET30_{30}) correlate with HOMO-LUMO gaps, aiding in selecting solvents for photophysical studies . MD simulations further reveal conformational changes in fluorinated pyrrolidine under varying dielectric conditions .

Biological Activity Evaluation

Q. Q5. What in vitro assays are suitable for evaluating the M1 muscarinic receptor agonist activity of this compound?

  • Radioligand binding assays : Measure displacement of [3H][^3\text{H}]-N-methylscopolamine in CHO-K1 cells expressing human M1 receptors .
  • Calcium mobilization assays : FLIPR-based detection of intracellular Ca2+^{2+} flux upon receptor activation .
  • SAR studies : Modifying the ethyl or fluoropyrrolidine groups can enhance selectivity over M2–M5 subtypes. Bioisosteric replacement (e.g., oxadiazole with thiadiazole) may reduce off-target effects .

Advanced Pharmacological Analysis: Resolving Contradictory Bioactivity Data

Q. Q6. How can discrepancies in reported antioxidant or antimicrobial activities of analogous oxadiazoles be addressed?

  • Meta-analysis : Compare substituent effects across studies. For example, electron-withdrawing groups (e.g., -F) enhance antioxidant capacity by stabilizing radical intermediates, while bulky groups reduce membrane permeability in antimicrobial assays .
  • Standardized protocols : Variability in MIC (Minimum Inhibitory Concentration) values often stems from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture media. Adhering to CLSI guidelines ensures reproducibility .
  • Crystallographic validation : Confirm that structural modifications (e.g., fluoropyrrolidine conformation) align with bioactive poses using docking simulations (e.g., AutoDock Vina) .

Data Contradiction Analysis: Crystallographic vs. Spectroscopic Results

Q. Q7. How should researchers resolve conflicts between XRD data and spectroscopic assignments for this compound?

  • Multi-method validation : Combine XRD with 13C^{13}\text{C} NMR and high-resolution MS to cross-verify bond lengths and functional groups .
  • Dynamic effects : XRD captures static crystal structures, whereas NMR reflects solution-state dynamics. For flexible fluoropyrrolidine rings, variable-temperature NMR (e.g., -40°C to 25°C) can identify conformational averaging .
  • DFT-assisted refinement : Use computational models to simulate NMR chemical shifts or IR spectra from XRD coordinates, identifying outliers due to crystal packing .

Methodological Gaps and Future Directions

Q. Q8. What unresolved challenges exist in the functionalization of 1,2,4-oxadiazoles for CNS-targeted therapies?

  • Blood-brain barrier (BBB) penetration : LogP values > 2.5 are optimal, but fluorinated groups may increase polarity. Prodrug strategies (e.g., esterification of the ethyl group) improve bioavailability .
  • Metabolic stability : Cytochrome P450 screening (e.g., CYP3A4) identifies susceptible sites (e.g., oxadiazole ring oxidation). Deuteration at the ethyl group may enhance stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-Ethyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole

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